molecular formula C17H17NO2 B1438994 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 1053656-29-3

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No. B1438994
M. Wt: 267.32 g/mol
InChI Key: GUQLZRGVJWNFOR-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives are complex and involve multiple steps . One of the commonly used reactions is the isomerization of the iminium intermediate (exo/endo isomerization) .

Scientific Research Applications

Synthesis and Structural Design

  • Benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, a series designed by extending the aromatic system of Tetrahydroisoquinoline carboxylic acid (Tic), were synthesized, showcasing the structural versatility of this chemical class (Wang & Mosberg, 1995).

Potential in Anticancer Research

  • Substituted 1,2,3,4-tetrahydroisoquinolines have been explored as anticancer agents. This research is indicative of the role these compounds could play in pharmaceutical development, particularly in cancer therapeutics (Redda, Gangapuram & Ardley, 2010).

Synthesis of Enantiomerically Pure Compounds

  • The creation of racemic and optically pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and esters shows the potential for producing specific isomers for targeted applications (Kammermeier, Lerch & Sommer, 1992).

Medicinal Chemistry and Drug Development

  • Compounds like KY-021, derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. These findings highlight the medicinal chemistry applications of tetrahydroisoquinoline derivatives in treating conditions like diabetes (Azukizawa et al., 2008).

Innovative Chemical Synthesis Techniques

  • The efficient synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives through isocyanide-based, three-component reactions demonstrates advanced synthetic techniques that expand the utility of these compounds (Schuster, Lázár & Fülöp, 2010).

Novel Bioactive Molecules

  • The synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments suggests these compounds' potential in developing novel bioactive molecules (Kandinska, Kozekov & Palamareva, 2006).

properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLZRGVJWNFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653338
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

CAS RN

1053656-29-3
Record name 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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